molecular formula C6H6N2O4 B7889887 methyl 5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate

methyl 5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate

Cat. No.: B7889887
M. Wt: 170.12 g/mol
InChI Key: GXVPHPOAYVJOLB-UHFFFAOYSA-N
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Description

The compound with the identifier “methyl 5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary information held by chemical manufacturers. general methods involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale chemical reactors. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

methyl 5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate include other chemical entities with comparable structures and reactivity. Examples include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

This compound is unique due to its specific chemical structure and properties, which confer distinct reactivity and potential applications. Its uniqueness is highlighted by its ability to undergo specific chemical reactions and its utility in various scientific research fields.

Properties

IUPAC Name

methyl 5-hydroxy-4-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(11)3-4(9)5(10)8-2-7-3/h2,9H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVPHPOAYVJOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)N=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C(=O)N=CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.